7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol
Description
7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinoline and pyridine moieties in the structure makes this compound particularly interesting for medicinal chemistry research.
Properties
IUPAC Name |
7-[(3,4-dimethoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-18-11-9-16(14-19(18)29-2)21(26-20-7-3-4-12-24-20)17-10-8-15-6-5-13-25-22(15)23(17)27/h3-14,21,27H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWTXYWCVKZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine to form an intermediate Schiff base, which is then cyclized with 8-hydroxyquinoline under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Oxidation Reactions
The 8-hydroxyquinoline core undergoes selective oxidation under controlled conditions. In acidic media (pH 2–4), the hydroxyl group is oxidized to a ketone, forming 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-one. This reaction proceeds with 78% yield using KMnO₄ in H₂SO₄ at 60°C for 6 hours . Under basic conditions (NaOH, pH 10–12), oxidation generates a quinone derivative with 65% yield, though competing side reactions reduce selectivity.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 6h | Quinolin-8-one | 78% |
| O₂/CuCl₂ | RT, 12h | Quinone | 65% |
Nucleophilic Substitution
The methoxy groups on the 3,4-dimethoxyphenyl moiety participate in demethylation reactions. Treatment with BBr₃ in CH₂Cl₂ at −78°C for 2 hours cleaves methoxy groups to hydroxyls, yielding 7-[(3,4-dihydroxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol with 82% efficiency . This reaction is critical for generating bioactive intermediates with enhanced solubility.
Reductive Amination
The pyridin-2-ylamino methyl group facilitates reductive amination with aldehydes. For example, reacting the compound with benzaldehyde and NaBH₃CN in MeOH produces a secondary amine derivative (94% yield), confirmed by NMR shifts at δ 4.2 ppm (CH₂) and δ 7.8 ppm (aromatic protons) .
Metal Complexation
The hydroxyl and pyridinyl amino groups act as bidentate ligands for transition metals. Complexation with Cu(II) in ethanol at 25°C forms a stable 1:1 complex (log K = 8.3), characterized by UV-Vis absorption at λ<sub>max</sub> = 420 nm . This property is leveraged in catalytic applications and antimicrobial studies.
Table 2: Metal-Binding Affinities
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu(II) | 8.3 | Catalysis |
| Fe(III) | 6.9 | MRI contrast |
Acid/Base-Driven Tautomerism
In aqueous solutions, the compound exhibits pH-dependent tautomerism. At pH < 5, the hydroxyl group remains protonated, while deprotonation at pH > 9 shifts the equilibrium toward the quinolinolate form, confirmed by pKa values of 7.2 (hydroxyl) and 9.8 (pyridinyl amino) .
Condensation Reactions
The amino group undergoes condensation with carbonyl compounds. For instance, reaction with acetylacetone in refluxing toluene forms a Schiff base (86% yield), validated by IR absorption at 1640 cm⁻¹ (C=N stretch) . This reactivity is exploited in synthesizing hybrid pharmacophores.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [4+2] cycloaddition with maleic anhydride, producing a tricyclic adduct. The reaction follows first-order kinetics (k = 0.12 min⁻¹) and achieves 70% conversion after 30 minutes.
Biological Activity Correlation
Derivatives generated through these reactions show enhanced antimicrobial activity. For example, the Cu(II) complex exhibits a MIC of 2.5 µg/mL against E. coli, outperforming the parent compound (MIC = 10 µg/mL) .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol. The structure features a quinoline core substituted with a dimethoxyphenyl group and a pyridinyl amino group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol as anticancer agents. For instance, a series of α-aminobenzylphenol analogues were evaluated for their ability to inhibit protein disulfide isomerase (PDI), an enzyme implicated in cancer cell proliferation. The lead compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could offer therapeutic benefits in oncology .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| AS15 | <1 | Ovarian |
| CD343 | 2.1 | GBM |
Inhibition of Protein Disulfide Isomerase
The compound's structural features allow it to interact effectively with PDI, which plays a critical role in protein folding and cellular stress responses. Inhibitors targeting PDI can induce apoptosis in cancer cells, providing a novel approach to cancer therapy .
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit antimicrobial activity against various bacterial strains. The presence of both the dimethoxyphenyl and pyridinyl groups enhances the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may possess neuroprotective properties. The modulation of oxidative stress and inflammatory pathways by these compounds could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving ovarian cancer models, AS15 was shown to synergize with sorafenib, enhancing its anticancer effects significantly. This study underlined the importance of chemical modifications in improving therapeutic efficacy against resistant cancer types .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of various analogues revealed that modifications on the phenyl ring significantly affected PDI inhibition potency and cytotoxicity. Compounds incorporating electron-donating groups demonstrated improved activity, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-7-[(4-ethylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
- 7-[(2,4-Dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol
Uniqueness
7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol is unique due to the presence of the 3,4-dimethoxyphenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The specific arrangement of functional groups in its structure also contributes to its distinct chemical and pharmacological properties.
Biological Activity
7-[(3,4-Dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol, a compound with the CAS number 352706-12-8, is a quinoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H21N3O3, with a molecular weight of 387.4311 g/mol. The structure features a quinoline core substituted with a dimethoxyphenyl group and a pyridinylamino moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3 |
| Molecular Weight | 387.4311 g/mol |
| CAS Number | 352706-12-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates it may inhibit key enzymes involved in metabolic pathways, particularly cholinesterases (AChE and BuChE), which are crucial in neurodegenerative diseases like Alzheimer's.
Enzyme Inhibition
Studies have shown that this compound exhibits potent inhibitory effects on acetylcholinesterase (AChE), with IC50 values in the nanomolar range. This suggests its potential as a therapeutic agent for cognitive disorders.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. It demonstrates significant inhibition of bacterial growth, likely through disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. It has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
Case Studies and Research Findings
- Cholinesterase Inhibition : A study highlighted that derivatives of quinoline compounds, including this one, showed effective inhibition of AChE and BuChE. The mechanism involved mixed-type inhibition, indicating potential for dual-action against cholinesterases .
- Antimicrobial Activity : In vitro studies revealed that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to its binding affinity to bacterial enzymes .
- Neuroprotective Effects : Another research article discussed the compound's role in preventing neuronal cell death in models of oxidative stress, suggesting its use in developing treatments for neurodegenerative diseases .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 7-[(3,4-dimethoxyphenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol?
Answer:
The synthesis typically involves multi-step organic reactions focusing on:
- Step 1: Condensation of quinolin-8-ol derivatives with pyridin-2-amine under reflux conditions using acetic anhydride or triethylamine as catalysts .
- Step 2: Introduction of the 3,4-dimethoxyphenyl group via Mannich-type reactions or nucleophilic substitution, optimized with solvents like dichloromethane or xylenes .
- Purification: Column chromatography or recrystallization (e.g., ethanol/water mixtures) ensures >95% purity .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | Higher yields at controlled reflux |
| Reaction Time | 6–12 hours | Prolonged time reduces side products |
| Catalyst (Triethylamine) | 1.5–2.0 eq | Balances reaction rate and byproduct formation |
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., pyridinyl and dimethoxyphenyl groups) .
- HPLC-MS: Validates purity (>98%) and molecular weight (327.4 g/mol) .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding patterns (e.g., C–H···O interactions in similar quinolinols) .
Common Pitfalls:
- Solvent Interference: Use deuterated DMSO for NMR to avoid peak splitting.
- Ionization Challenges in MS: Electrospray ionization (ESI+) enhances detection of the quinolinol core .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral efficacy)?
Answer:
Contradictions often arise from:
- Assay Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) .
- Compound Stability: Hydrolysis of the methoxy group under acidic conditions may reduce activity in certain assays .
Methodological Recommendations:
Standardize Assays: Use CLSI guidelines for antimicrobial testing .
Stability Studies: Monitor degradation via LC-MS under physiological pH (4–8) .
Control for Redox Activity: Include antioxidant controls (e.g., Trolox) to isolate true bioactivity .
Advanced: What in silico strategies predict the compound’s interaction with γ-aminobutyric acid (GABA) receptors or other neurological targets?
Answer:
Stepwise Approach:
Molecular Docking: Use AutoDock Vina to model binding to GABA receptors, focusing on the pyridinyl-aminomethyl moiety as a potential ligand .
QSAR Modeling: Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity using descriptors like LogP and polar surface area .
MD Simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) to validate docking results .
Key Findings from Similar Compounds:
| Compound | Target | Binding Affinity (nM) | Reference |
|---|---|---|---|
| 5-((Dimethylamino)methyl)quinolin-8-ol | GABA | 120 ± 15 | |
| 8-Ethoxy-dithioloquinoline | NMDA Receptor | 85 ± 10 |
Advanced: How to design derivatives to improve pharmacokinetic properties (e.g., bioavailability, BBB penetration)?
Answer:
Rational Design Strategies:
- Lipophilicity Modulation: Replace methoxy groups with trifluoromethyl (-CF) to enhance blood-brain barrier (BBB) penetration (LogP target: 2.5–3.5) .
- Pro-Drug Synthesis: Introduce acetylated hydroxyl groups for improved solubility, with enzymatic cleavage in vivo .
- Metabolic Stability: Deuteration at the benzylic position reduces CYP450-mediated oxidation .
Case Study:
| Derivative | Modification | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|
| Parent Compound | None | 22 | 2.5 |
| 7-[3,4-(CF)-Phenyl] Analog | -CF substitution | 48 | 4.8 |
Advanced: What experimental approaches validate the compound’s mechanism in inhibiting SARS-CoV-2 replication?
Answer:
Key Workflow:
Viral Load Assays: Quantify RNA reduction in Vero E6 cells via RT-qPCR (EC target: <10 µM) .
Protease Inhibition: Test inhibition of 3CL using FRET-based assays (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans substrate) .
Cytokine Profiling: ELISA to measure IL-6 and TNF-α suppression in human PBMCs .
Critical Controls:
- Ribavirin Comparison: Benchmark against known antivirals.
- Cytotoxicity: Ensure CC > 100 µM (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
